molecular formula C15H13Cl2IN2O2 B4209211 2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide

Cat. No.: B4209211
M. Wt: 451.1 g/mol
InChI Key: VMQGYOVPZFZOQZ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group, an iodopyridinyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with a suitable halogenating agent.

    Introduction of the iodopyridinyl group: This step involves the iodination of a pyridine derivative, followed by methylation.

    Amidation reaction: The final step is the coupling of the dichlorophenoxy intermediate with the iodopyridinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the propanamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the scale of production and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The dichlorophenoxy and iodopyridinyl groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Agriculture: Possible use as a herbicide or pesticide.

    Materials Science: Utilization in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agriculture, it could inhibit essential biological pathways in target organisms.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A well-known herbicide.

    N-(5-iodo-6-methyl-2-pyridinyl)acetamide: A related compound with a similar structure.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide is unique due to the combination of its dichlorophenoxy and iodopyridinyl groups, which may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2IN2O2/c1-8-12(18)4-6-14(19-8)20-15(21)9(2)22-13-5-3-10(16)7-11(13)17/h3-7,9H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQGYOVPZFZOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide
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2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide
Reactant of Route 6
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2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide

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